molecular formula C9H7NO4 B8694279 (4-Nitrobenzofuran-2-yl)methanol

(4-Nitrobenzofuran-2-yl)methanol

Cat. No. B8694279
M. Wt: 193.16 g/mol
InChI Key: VOTVCDAXPKIDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitrobenzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Nitrobenzofuran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitrobenzofuran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

(4-nitro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H7NO4/c11-5-6-4-7-8(10(12)13)2-1-3-9(7)14-6/h1-4,11H,5H2

InChI Key

VOTVCDAXPKIDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)CO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Iodo-4-nitrophenol (30 mg, 0.11 mmol) and propargyl alcohol (19 mg, 0.33 mmol) were suspended in a mixture of water (1 ml) and acetonitrile (0.2 ml). Triethylamine (34.3 mg, 0.34 mmol), Pd/C (10%, 2.6 mg, 5.6 μmol), triphenylphosphine (5.9 mg, 22.6 μmol) and copper iodide (2.15 mg, 11.3 μmol) were then added and the heterogeneous mixture was heated at 80° C. while stirring for 3 hours. After cooling the reaction mixture was filtered over celite, and a mixture of water (40 ml) and ethyl acetate (20 ml) was added to the filtrate. After separation of the phases the aqueous phase was extracted with ethyl acetate (2×10 ml) and the combined organic phase was washed with a saturated solution of NaHCO3, then brine, dried over Na2SO4 and the solvent was evaporated under reduced pressure. The crude product was purified by silica gel flash chromatography to give 17.2 mg of pure 4-nitro-benzofuran-2-yl-methanol (78% yield).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
34.3 mg
Type
reactant
Reaction Step Two
Quantity
5.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mg
Type
catalyst
Reaction Step Two
Quantity
2.15 mg
Type
catalyst
Reaction Step Two

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